molecular formula C14H21FN2O2S B10880193 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine

1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10880193
M. Wt: 300.39 g/mol
InChI Key: ZCULFEKBSDLKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine is systematically named 1-[(4-fluorophenyl)methyl]-4-propylsulfonylpiperazine according to IUPAC rules. This nomenclature reflects its core piperazine ring substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a propylsulfonyl moiety.

The molecular formula is C₁₄H₂₁FN₂O₂S , with a molecular weight of 300.39 g/mol . While the CAS Registry Number is not explicitly provided in publicly accessible databases, the compound is cataloged in PubChem under the identifier CID 770688 . This entry serves as the primary reference for its structural and physicochemical data.

Property Value Source
IUPAC Name 1-[(4-fluorophenyl)methyl]-4-propylsulfonylpiperazine PubChem
PubChem CID 770688 PubChem
Molecular Formula C₁₄H₂₁FN₂O₂S PubChem
Molecular Weight 300.39 g/mol PubChem

Structural Isomerism and Tautomeric Possibilities

The compound’s structure features a piperazine ring with two distinct substituents: a 4-fluorobenzyl group and a propylsulfonyl group. Piperazine derivatives exhibit conformational flexibility due to the ring’s chair-to-chair interconversion, but This compound lacks chiral centers or double bonds that would enable geometric isomerism.

The sulfonyl group (-SO₂-) is a fully oxidized, tetrahedral moiety, precluding tautomeric shifts observed in sulfonamides or sulfonimides. Similarly, the absence of enolizable protons or conjugated π-systems eliminates keto-enol or other tautomeric equilibria. Computational studies on analogous sulfonamide-containing compounds confirm that such groups remain static under physiological conditions.

While piperazine derivatives with unsaturated side chains or stereogenic centers may exhibit isomerism, this compound’s substituents are fixed in their positions. The 4-fluorobenzyl group is para-substituted, leaving no positional isomerism, and the propylsulfonyl group adopts a linear configuration without branching.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21FN2O2S

Molecular Weight

300.39 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H21FN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3

InChI Key

ZCULFEKBSDLKAU-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

  • Piperazine : Serves as the nucleophilic core.

  • 4-Fluorobenzyl chloride : Electrophilic alkylating agent.

  • Solvent : Toluene or dichloromethane (DCM) for solubility and reactivity.

  • Catalyst : Potassium iodide (KI) enhances reaction efficiency via the Finkelstein mechanism.

  • Base : N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) neutralizes HCl byproduct.

  • Temperature : 80°C for initial activation, followed by reflux (110°C) for completion.

Table 1: Representative Alkylation Protocol

ComponentQuantityConditions
Piperazine10 g (0.12 mol)Toluene (15 mL), 80°C
4-Fluorobenzyl chloride17.4 mmolReflux, 12 h
KI0.1 gCatalytic
DIPEA0.5 mLBase
Yield 85–92%

Workup and Isolation

Post-reaction, the mixture is cooled to 20°C, washed with water to remove unreacted reagents, and treated with HCl to precipitate the intermediate. Neutralization with NaOH yields the mono-alkylated product as a solid, which is filtered and dried.

Sulfonylation with Propylsulfonyl Chloride

The second step involves sulfonylation of the remaining secondary amine on the piperazine ring using propylsulfonyl chloride.

Reaction Setup

  • Propylsulfonyl chloride : Introduces the sulfonyl moiety.

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Base : Triethylamine (TEA) or DIPEA to scavenge HCl.

  • Temperature : 0°C to room temperature to minimize side reactions.

Table 2: Sulfonylation Reaction Parameters

ComponentQuantityConditions
Alkylated piperazine10 mmolDCM (20 mL), 0°C → RT
Propylsulfonyl chloride12 mmolDropwise addition
TEA15 mmolBase
Yield 60–75%

Purification Techniques

Crude product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH 90:10:0.5) or recrystallization from ethanol.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalytic Effects

  • Toluene vs. DCM : Toluene favors higher temperatures, while DCM enables milder conditions.

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C).

Stoichiometric Control

Molar ratios of piperazine to alkylating agent (1:1.1) prevent di-substitution, ensuring mono-functionalization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.55 (s, 2H, CH₂), 3.20–3.00 (m, 8H, piperazine-H), 2.90–2.70 (m, 2H, SO₂CH₂), 1.70–1.50 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).

  • MS (ESI+) : m/z 301.4 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity.

Challenges and Mitigation

Common Side Reactions

  • Di-alkylation : Addressed by controlled stoichiometry and stepwise addition.

  • Sulfonyl hydrolysis : Anhydrous conditions and low temperatures prevent degradation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propylsulfonyl (-SO₂C₃H₇) moiety acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent atoms. This facilitates nucleophilic substitution (SN) reactions at the sulfonyl-linked positions:

  • Alkylation/Arylation : Reacts with alkyl halides or aryl halides under basic conditions to form substituted derivatives. For example, SN₂ displacement of the sulfonyl group in analogous compounds has been observed with primary amines .

  • Hydrolysis : Under acidic or basic conditions, the sulfonyl group can undergo hydrolysis to form sulfonic acids. This reactivity is consistent with sulfonamide analogs .

Key Parameters :

Reaction TypeConditionsProductYieldReference
AlkylationK₂CO₃, acetone, refluxSubstituted piperazine75–90%
Hydrolysis6M HCl, 80°CSulfonic acid derivative60–70%

Condensation Reactions

The piperazine core participates in condensation reactions, particularly with carbonyl-containing reagents:

  • Schiff Base Formation : Reacts with aldehydes or ketones to form imine-linked products. For instance, condensation with 2,4-difluorobenzaldehyde yields hydrazone derivatives .

  • Acylation : Benzoyl chlorides or anhydrides acylate the secondary amine of the piperazine ring, forming amides. Steric hindrance from the 4-fluorobenzyl group limits reactivity at the adjacent nitrogen .

Example Reaction :
Piperazine derivative+RCOClEtOH, ΔAmide product\text{Piperazine derivative} + \text{RCOCl} \xrightarrow{\text{EtOH, Δ}} \text{Amide product}
Reported yields: 65–85% for benzoyl chloride analogs .

Catalytic Functionalization

Heterogeneous catalysis methods optimize monosubstitution on the piperazine ring:

  • Microwave-Assisted Synthesis : Accelerates reactions with acyl chlorides or Michael acceptors, reducing side products (e.g., disubstituted derivatives). Yields improve by 10–15% compared to conventional heating .

  • Metal-Supported Resins : Cu²⁺ or Fe³⁺ catalysts on polymeric resins enhance regioselectivity in alkylation reactions .

Optimized Protocol :

  • Catalyst : Cu²⁺-supported resin

  • Solvent : Ethanol

  • Temperature : 65°C

  • Yield : 95% (vs. 84% without catalyst) .

Stability Under Biological Conditions

The compound exhibits stability in physiological environments, critical for its pharmacological applications:

  • pH Stability : Retains structural integrity across pH 3–9, as shown by NMR analysis of analogs .

  • Metabolic Resistance : The sulfonyl group resists hepatic cytochrome P450-mediated oxidation, prolonging bioavailability .

Comparative Reactivity of Substituents

GroupReactivityExample Reaction
4-FluorobenzylLow (electron-withdrawing)Electrophilic substitution at para-position requires strong nitrating agents .
PropylsulfonylHigh (leaving group capacity)Displacement by amines or thiols under mild conditions .

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions:

  • Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions like depression and anxiety. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
  • Cancer Research : Preliminary studies suggest that this compound may inhibit certain cancer cell proliferation pathways, making it a candidate for further investigation in oncology .
  • Endocrine Disorders : Research indicates that compounds similar to this one can inhibit enzymes involved in steroid metabolism, such as Aldo-keto reductase family 1 member C3 (AKR1C3), which is linked to gynecological disorders like endometriosis and polycystic ovary syndrome .

The biological activity of this compound has been explored through various assays:

  • Enzyme Inhibition : It has been evaluated for its ability to inhibit tyrosinase, an enzyme implicated in hyperpigmentation disorders. Compounds with similar piperazine moieties have been optimized to enhance their inhibitory effects on tyrosinase .
  • Modulation of Biological Pathways : The compound acts as a modulator of prostaglandin receptors, which could make it useful in treating conditions related to excessive uterine contractions, such as dysmenorrhea and preterm labor.

Data Table: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
This compound-TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values indicate higher potency.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Neurological Effects : A study demonstrated that compounds with similar structures exhibited significant neuroprotective effects in animal models of neurodegeneration, suggesting potential applications for treating Alzheimer's disease.
  • Clinical Relevance in Gynecology : Research has shown that related compounds effectively manage symptoms associated with gynecological disorders, supporting the hypothesis that this compound could also provide therapeutic benefits in clinical settings .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Piperazine derivatives with sulfonyl or benzyl substituents exhibit diverse biological activities and physicochemical properties. Below is a detailed comparison of 1-(4-fluorobenzyl)-4-(propylsulfonyl)piperazine with structurally related analogs:

Structural Modifications and Physicochemical Properties
Compound Name R1 (N1 Substituent) R2 (N4 Substituent) Molecular Formula Key Properties/Activities Synthesis Method Reference
This compound 4-Fluorobenzyl Propylsulfonyl C₁₄H₁₈FN₂O₂S* High lipophilicity; potential CNS activity Lewis acid-catalyzed SuFEx
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine 4-Fluorophenyl 4-Fluoro-3-methylphenylsulfonyl C₁₇H₁₈F₂N₂O₂S Molecular weight: 352.40; ChemSpider ID: 918861 Nucleophilic substitution
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl 4-Methylphenylsulfonyl C₁₈H₂₀ClN₂O₂S Unknown bioactivity; structural analog Not specified
1-(Benzhydryl)-4-(4-nitrobenzenesulfonyl)piperazine Benzhydryl 4-Nitrobenzenesulfonyl C₂₃H₂₃N₃O₄S Antiproliferative activity (in vitro) Bromoacetyl chloride coupling
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl C₁₉H₁₈FN₃O₃ ChemSpider ID: 332850-87-0 Acylation reactions

*Calculated molecular formula based on structural analysis.

Key Observations :

  • Substituent Effects: Fluorine vs. Sulfonyl Group Variations: Propylsulfonyl (target compound) vs. aryl-sulfonyl (e.g., 4-methylphenylsulfonyl in ) modulates solubility and steric bulk. Longer alkyl chains (e.g., propyl) may enhance membrane permeability compared to aromatic sulfonyl groups .

Biological Activity

1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a 4-fluorobenzyl substituent and a propylsulfonyl group. Its molecular formula is C15H24N2O3SC_{15}H_{24}N_2O_3S, with a molecular weight of approximately 312.4 g/mol. The structural characteristics contribute to its solubility and reactivity, which are essential for its biological activity.

Research indicates that this compound interacts with various biological targets, particularly in the context of enzyme inhibition. Notably, studies have focused on its role as a tyrosinase inhibitor , which is significant for conditions related to melanin production.

Tyrosinase Inhibition

Tyrosinase (TYR) is an enzyme crucial for melanin synthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. In vitro studies have demonstrated that derivatives of the 4-fluorobenzylpiperazine fragment exhibit competitive inhibition against TYR from Agaricus bisporus (AbTYR). For instance, one derivative showed an IC50 value of 0.18μM0.18\,\mu M, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76μM17.76\,\mu M) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundTarget EnzymeIC50 Value (μM)Notes
This compoundTyrosinaseTBDPotential for treating hyperpigmentation
[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanoneTyrosinase0.18Competitive inhibitor with no cytotoxicity
Kojic AcidTyrosinase17.76Standard reference for comparison

Case Studies

Recent studies have highlighted the efficacy of compounds derived from the piperazine scaffold in various therapeutic contexts:

  • Anti-HIV Activity : A related compound, N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride, demonstrated significant anti-HIV-1 activity with an IC50 in the nanomolar range. It also exhibited superior solubility and oral bioavailability compared to existing treatments .
  • Neurodegenerative Disease Treatment : Research indicates that certain piperazine derivatives may be beneficial in treating neurodegenerative diseases, showcasing their versatility as therapeutic agents .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine derivatives?

Answer:
The synthesis typically involves coupling 4-(4-fluorobenzyl)piperazine with sulfonyl chlorides or carboxylic acid derivatives under basic conditions. For example:

  • Step 1: React 1-(4-fluorobenzyl)piperazine with propylsulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base to form the sulfonylpiperazine core .
  • Step 2: Purify the product via flash chromatography or crystallization with diethyl ether .
  • Validation: Confirm structure using 1^1H NMR (e.g., δ 3.53 ppm for piperazine-CH2_2) and elemental analysis (e.g., C, H, N content) .

Advanced: How can structure-activity relationship (SAR) studies optimize tyrosinase inhibitory activity in these derivatives?

Answer:
Key modifications include:

  • Ortho-Substituents: Introducing electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the ortho position of the benzoyl ring enhances activity, reducing IC50_{50} to nanomolar ranges (e.g., compound 13 : 0.48 µM) .
  • 2,4-Disubstitution: Dichloro or dinitro groups at the 2,4-positions improve binding affinity (e.g., compound 25 : IC50_{50} = 0.96 µM) .
  • Pharmacophore Alignment: Use docking simulations to ensure substituents align with tyrosinase's hydrophobic pockets and halogen-bonding regions (e.g., interactions with His263 and Cu2+^{2+} ions) .

Basic: Which spectroscopic techniques are critical for characterizing these compounds?

Answer:

  • 1^1H NMR: Identifies piperazine protons (δ 2.47–3.82 ppm) and fluorobenzyl aromatic protons (δ 7.00–7.32 ppm) .
  • FT-IR: Confirms sulfonyl group presence (asymmetric SO2_2 stretching at ~1350 cm1^{-1}) .
  • X-ray Crystallography: Resolves 3D conformation, critical for validating docking hypotheses (e.g., piperazine ring planarity) .

Advanced: How do molecular docking studies inform the binding mechanism of these derivatives with tyrosinase?

Answer:

  • Software Tools: Use AutoDock Vina or Schrödinger Suite to model interactions.
  • Key Interactions:
    • Halogen Bonding: Fluorine atoms form contacts with His263 (ΔG = -9.2 kcal/mol) .
    • Hydrogen Bonding: Sulfonyl oxygen interacts with Asn260 (bond length: 2.8 Å) .
  • Validation: Compare docking scores with experimental IC50_{50} values and perform kinetic studies (e.g., Lineweaver-Burk plots to assess competitive inhibition) .

Advanced: How can contradictory IC50_{50}50​ values across studies be resolved?

Answer:

  • Assay Standardization: Ensure consistent substrate (L-DOPA vs. tyrosine) and enzyme sources (mushroom vs. human tyrosinase) .
  • Orthogonal Assays: Validate inhibition using cellular melanogenesis assays (e.g., B16F10 murine melanoma cells) .
  • Data Normalization: Report IC50_{50} relative to kojic acid (reference IC50_{50} = 17.76 µM) to control for inter-lab variability .

Basic: What physicochemical parameters predict drug-likeness for these compounds?

Answer:

  • Lipophilicity: Optimal logP (2–3) and logD7.4_{7.4} (1–2) ensure membrane permeability .
  • Polar Surface Area (PSA): Target PSA <90 Å2^2 for blood-brain barrier penetration .
  • PAINS Filters: Use SwissADME to exclude pan-assay interference compounds (e.g., nitro groups flagged as PAINS in some contexts) .

Advanced: What structural features enhance PARP-1/2 inhibition in related piperazine derivatives?

Answer:

  • Substituent Effects: Cyclopropanecarbonyl groups at the piperazine nitrogen improve PARP-1 binding (e.g., KU-0059436: IC50_{50} = 1.2 nM) .
  • Heterocyclic Moieties: Phthalazin-1-one cores enhance stacking interactions with PARP's nicotinamide pocket .
  • In Vivo Validation: Assess oral bioavailability (>50% in rat models) and tumor regression in BRCA1-deficient xenografts .

Advanced: Which in silico tools predict pharmacokinetic behavior?

Answer:

  • SwissADME: Predicts compliance with Lipinski’s Rule of Five and bioavailability scores .
  • ADMET Predictor: Estimates blood-brain barrier penetration (e.g., BBB+ score >0.5) and CYP450 inhibition .
  • Molinspiration: Calculates molecular polarizability (<150 Å3^3) to optimize solubility .

Basic: What assays evaluate tyrosinase inhibition in vitro?

Answer:

  • Spectrophotometric Assay: Monitor dopachrome formation at 475 nm using L-DOPA as substrate .
  • IC50_{50} Determination: Serial dilutions (0.1–100 µM) incubated with mushroom tyrosinase (25 U/mL) for 30 minutes .
  • Positive Controls: Compare with kojic acid (IC50_{50} ~17 µM) to validate assay sensitivity .

Advanced: How can selectivity over σ receptors be achieved?

Answer:

  • Structural Tweaks: Replace tetrahydrofuran groups with polar moieties (e.g., hydroxyethyl) to reduce σ1 affinity (Ki >10 µM) .
  • Radioligand Displacement: Use 18^{18}F-labeled tracers (e.g., [18^{18}F]10) to quantify σ1 binding in brain tissue .
  • Selectivity Ratios: Aim for >50-fold selectivity over σ2 receptors (e.g., compound 10 : σ1 Ki = 2.3 nM vs. σ2 Ki = 120 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.